5-Bromo-2-isobutoxy-pyridin-3-ylamine
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Overview
Description
5-Bromo-2-isobutoxy-pyridin-3-ylamine is a chemical compound with the molecular formula C9H13BrN2O and a molecular weight of 245.12 g/mol . It is a pyridine derivative that features a bromine atom at the 5-position, an isobutoxy group at the 2-position, and an amine group at the 3-position. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-isobutoxy-pyridin-3-ylamine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 5-bromo-2-methylpyridin-3-amine.
Suzuki Cross-Coupling Reaction: The key step involves a palladium-catalyzed Suzuki cross-coupling reaction.
Isobutoxy Group Introduction: The isobutoxy group is introduced through a nucleophilic substitution reaction, where the hydroxyl group of an alcohol reacts with the pyridine derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-isobutoxy-pyridin-3-ylamine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with various nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the amine group.
Coupling Reactions: It participates in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Arylboronic Acids: React with the bromine atom in coupling reactions.
Oxidizing and Reducing Agents: Used for modifying the amine group.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
Coupled Products: Formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
5-Bromo-2-isobutoxy-pyridin-3-ylamine has several scientific research applications:
Medicinal Chemistry: Used in the synthesis of novel pyridine-based derivatives with potential therapeutic properties.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Studies: Investigated for its biological activities, including anti-thrombolytic and biofilm inhibition properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-isobutoxy-pyridin-3-ylamine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known to participate in various biochemical reactions due to its functional groups. The amine group can form hydrogen bonds, while the bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: A precursor in the synthesis of 5-Bromo-2-isobutoxy-pyridin-3-ylamine.
5-Bromo-3-methylpyridin-2-amine: Another pyridine derivative with similar structural features.
Uniqueness
This compound is unique due to the presence of the isobutoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
5-bromo-2-(2-methylpropoxy)pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-6(2)5-13-9-8(11)3-7(10)4-12-9/h3-4,6H,5,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGFVIZZCNEURK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=N1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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